n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine

TAAR1 pharmacology species selectivity trace amine receptor

N-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine (CAS 1339504-76-5) is a secondary alicyclic amine with the molecular formula C₁₂H₂₅N and a molecular weight of 183.33 g·mol⁻¹. The compound features a 4-methylcyclohexyl moiety linked via an ethylene spacer to an N-propylamine group, placing it within the broader class of N-alkyl-2-cyclohexylethanamines.

Molecular Formula C12H25N
Molecular Weight 183.33 g/mol
Cat. No. B13610680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine
Molecular FormulaC12H25N
Molecular Weight183.33 g/mol
Structural Identifiers
SMILESCCCNCCC1CCC(CC1)C
InChIInChI=1S/C12H25N/c1-3-9-13-10-8-12-6-4-11(2)5-7-12/h11-13H,3-10H2,1-2H3
InChIKeyZPCCQGKZRQUVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade N-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine (CAS 1339504-76-5): Structural Identity and Class Classification


N-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine (CAS 1339504-76-5) is a secondary alicyclic amine with the molecular formula C₁₂H₂₅N and a molecular weight of 183.33 g·mol⁻¹ . The compound features a 4-methylcyclohexyl moiety linked via an ethylene spacer to an N-propylamine group, placing it within the broader class of N-alkyl-2-cyclohexylethanamines. Its single hydrogen bond donor and single hydrogen bond acceptor, combined with a moderate calculated logP, define a physicochemical profile suited for medicinal chemistry applications requiring balanced lipophilicity and hydrogen-bonding capacity [1]. Commercial availability is documented at 98% purity from multiple research chemical suppliers .

Why N-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine Cannot Be Replaced by Its N-Methyl, N-Ethyl, or Primary Amine Analogs


Within the N-alkyl-2-(4-methylcyclohexyl)ethanamine series, variation of the N-alkyl substituent produces quantifiable shifts in lipophilicity, topological polar surface area (TPSA), molecular weight, and biological activity at the trace amine-associated receptor 1 (TAAR1). The N-propyl substituent occupies a distinct property space: it is more lipophilic than the primary amine (CLogP ~3.1 vs. 2.86) yet retains a TPSA of approximately 19.0 Ų—intermediate between the primary amine (26.0 Ų) and the N-isobutyl analog (12.0 Ų) . At TAAR1, the N-propyl compound displays weak agonism (human TAAR1 EC₅₀ >10,000 nM; mouse TAAR1 EC₅₀ 780 nM), a profile that differs fundamentally from potent synthetic TAAR1 agonists exhibiting nanomolar EC₅₀ values [1][2]. These property differences directly affect membrane permeability, metabolic stability, and target engagement—meaning that substituting one N-alkyl homolog for another in a biological assay or synthetic sequence introduces uncontrolled variables that compromise experimental reproducibility .

N-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine: Quantified Differentiation Evidence Versus Closest Structural Analogs


TAAR1 Functional Activity: N-Propyl Substitution Confers Species-Selective Weak Agonism Distinct from Primary Amine and Potent Agonist Chemotypes

The target compound acts as a weak, species-selective TAAR1 agonist. At human TAAR1 expressed in HEK293 cells, it shows negligible activity (EC₅₀ >10,000 nM), whereas at mouse TAAR1 it exhibits measurable agonism (EC₅₀ 780 nM) in the same BRET-based cAMP accumulation assay format [1]. This contrasts sharply with the primary amine 2-(4-methylcyclohexyl)ethanamine, which is reported to function as a TAAR1 agonist with substantially higher potency (EC₅₀ in the low-nanomolar range for certain species), and with potent synthetic TAAR1 agonists such as CHEMBL3779993, which display human TAAR1 EC₅₀ values of 3–59 nM [2][3]. The >12.8-fold selectivity window for mouse over human TAAR1 is a quantifiable property that defines the N-propyl compound's pharmacological utility as a species-selectivity tool compound.

TAAR1 pharmacology species selectivity trace amine receptor GPCR agonism

Lipophilicity (CLogP): The N-Propyl Homolog Occupies an Optimal Intermediate LogP Window Between the Primary Amine and the N-Isobutyl Analog

Lipophilicity, as measured by calculated logP (CLogP), is a critical determinant of membrane permeability, metabolic stability, and off-target promiscuity. The N-propyl target compound possesses an estimated CLogP of approximately 3.1, placing it between the more polar primary amine 2-(4-methylcyclohexyl)ethanamine (CLogP 2.86) and the more lipophilic N-isobutyl analog 2-methyl-N-(2-(4-methylcyclohexyl)ethyl)propan-1-amine (CLogP 3.45) . This intermediate logP value—within the typical drug-like range of 1–4—affords a compromise between adequate aqueous solubility for in vitro assay compatibility and sufficient membrane permeability for potential cellular target engagement, in contrast to the N-isobutyl analog whose higher logP may predispose it to increased metabolic liability and plasma protein binding.

lipophilicity drug-likeness physicochemical properties ADME prediction

Topological Polar Surface Area: N-Propyl Homolog Retains Sufficient Polarity for Hydrogen-Bonding While Improving Predicted Membrane Permeability Over the Primary Amine

Topological polar surface area (TPSA) is a well-validated predictor of passive membrane permeability and blood-brain barrier (BBB) penetration. The target N-propyl compound has an estimated TPSA of approximately 19.0 Ų, which is markedly lower than that of the primary amine 2-(4-methylcyclohexyl)ethanamine (TPSA 26.0 Ų) yet higher than that of the N-isobutyl analog (TPSA 12.0 Ų) . Compounds with TPSA values below 60–70 Ų are generally considered favorable for oral absorption; a value below 20 Ų is associated with enhanced BBB penetration potential. The N-propyl compound's TPSA of ~19.0 Ų thus predicts improved CNS penetration relative to the primary amine, while retaining greater polarity-driven solubility than the excessively hydrophobic N-isobutyl analog.

TPSA membrane permeability blood-brain barrier drug design

Molecular Weight and Rotatable Bond Profile: N-Propyl Substitution Balances Scaffold Complexity and Conformational Degrees of Freedom

Molecular weight and rotatable bond count are key efficiency metrics in lead optimization. The target compound (MW 183.33; estimated 5–6 rotatable bonds) occupies a distinct position relative to the primary amine 2-(4-methylcyclohexyl)ethanamine (MW 141.25; 3 rotatable bonds) and the N-isobutyl analog (MW 197.36; 5 rotatable bonds) [1]. The N-propyl compound's molecular weight of 183.33 places it below the typical lead-like cutoff of 300 Da, while its additional rotatable bonds relative to the primary amine confer greater conformational adaptability for optimizing binding interactions. Compared to the N-isobutyl analog, the N-propyl compound provides equivalent rotatable bond flexibility at a 14.03 Da lower molecular weight, representing improved ligand efficiency potential.

molecular weight rotatable bonds lead-likeness fragment-based design

Commercial Purity Specification: The N-Propyl Compound Is Supplied at Consistently Higher Purity (98%) Than the Primary Amine (95%)

Reproducibility in biological assays and chemical synthesis depends on well-defined purity specifications. The target N-propyl compound is commercially available from Leyan at a certified purity of 98% . In contrast, the closest analog—the primary amine 2-(4-methylcyclohexyl)ethanamine—is typically supplied at 95% purity . The 3-percentage-point purity differential corresponds to a 60% reduction in the maximum possible impurity burden (from 5% to 2%), which is particularly relevant in dose-response assays where impurities at the single-digit percentage level can confound activity interpretation.

purity specification quality control reproducibility procurement

N-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine: Evidence-Backed Application Scenarios for Scientific Procurement


Species-Selectivity Tool Compound in TAAR1 Pharmacology Studies

The compound's differential TAAR1 activity—EC₅₀ >10,000 nM at human TAAR1 versus EC₅₀ 780 nM at mouse TAAR1—qualifies it as a species-selectivity probe [1]. In drug discovery programs targeting human TAAR1 for neuropsychiatric indications, this compound can serve as a negative control for human receptor engagement while simultaneously validating assay sensitivity through its measurable mouse receptor activity. This dual utility eliminates the need for separate negative-control and positive-control compounds, streamlining screening workflows.

CNS-Oriented Medicinal Chemistry: Building Block with Optimized CNS MPO Profile

With an estimated TPSA of ~19.0 Ų and CLogP of ~3.1, the N-propyl compound occupies a favorable region of the CNS multiparameter optimization (MPO) space [1]. Its TPSA below 20 Ų predicts enhanced passive BBB permeability relative to the primary amine (TPSA 26.0 Ų), while its logP below 3.5 avoids the metabolic liability risk associated with the N-isobutyl analog (CLogP 3.45). This property combination makes it a strategically selected scaffold for CNS-targeted library synthesis where balancing permeability and metabolic stability is critical.

Diversifiable Secondary Amine Scaffold for Parallel Library Synthesis

The N-propyl secondary amine functionality provides a single, well-defined handle for further derivatization—enabling N-alkylation, N-acylation, or reductive amination without the chemoselectivity complications inherent to the primary amine analog [1]. Its intermediate molecular weight (183.33) and rotatable bond profile (5–6 bonds) provide sufficient complexity for fragment elaboration while remaining within lead-like property space. For combinatorial chemistry programs, this compound offers a consistent building block with documented 98% purity, ensuring batch-to-batch reproducibility across library synthesis campaigns .

Negative-Control Compound for TAAR1 High-Throughput Screening Cascades

Given its negligible human TAAR1 activity (EC₅₀ >10,000 nM), the compound is well-suited as a pharmacologically inert negative control in human TAAR1 screening cascades [1]. Its structural similarity to active TAAR1 ligands—sharing the 4-methylcyclohexylethylamine core—controls for nonspecific assay interference while remaining functionally silent at the target. This is particularly valuable in fluorescence-based or BRET-based cAMP accumulation assays where amine-containing compounds can produce off-target signals unrelated to TAAR1 engagement.

Quote Request

Request a Quote for n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.